Cas no 1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-)

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- structure
1449-91-8 structure
Nome do Produto:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
N.o CAS:1449-91-8
MF:C5H9O3P
MW:148.096922636032
CID:148375
PubChem ID:15067

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
    • 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • Ethylidynetris(methyleneoxy)phosphine
    • 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • 2-(Hydroxymethyl)-2-methyl-1,3-propanediol, cyclicphosphite (1:1)
    • 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-methyl-
    • Trimethylolethane cyclic phosphite
    • 4-Methyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane
    • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
    • 1, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo [2.2.2] octane
    • 1, 3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • NSC58579
    • NSC-58579
    • NSC 58579
    • {2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,} 4-methyl-
    • SCHEMBL5875753
    • 1449-91-8
    • BRN 0970028
    • DTXSID10162840
    • OMAIORNZIIDXOB-UHFFFAOYSA-N
    • LU8YV7C6MR
    • 4-Methyl-2,6, {7-trioxa-1-phosphabicyclo[2.2.2]octane}
    • 4-Methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane
    • 4-Methyl-2,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • WLN: T66 A B AO EOPOTJ C1
    • 2,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
    • 2-(Hydroxymethyl)-2-methyl-1, cyclicphosphite (1:1)
    • Inchi: InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3
    • Chave InChI: OMAIORNZIIDXOB-UHFFFAOYSA-N
    • SMILES: CC12COP(OC1)OC2

Propriedades Computadas

  • Massa Exacta: 148.02897
  • Massa monoisotópica: 148.02893114g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 106
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.3
  • Superfície polar topológica: 27.7Ų

Propriedades Experimentais

  • PSA: 27.69
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd